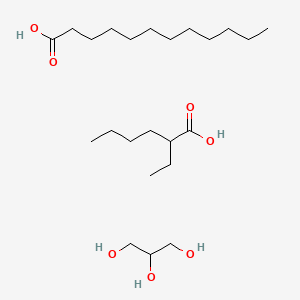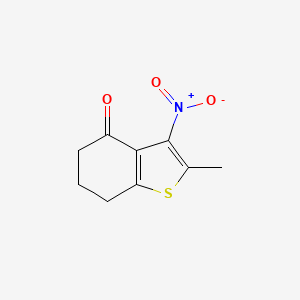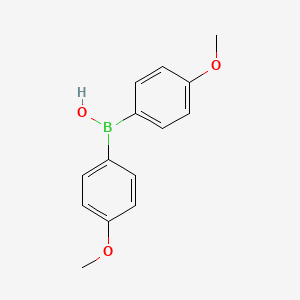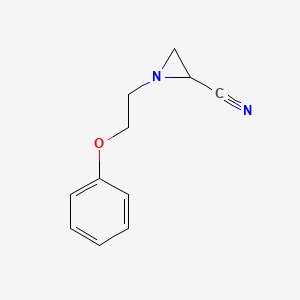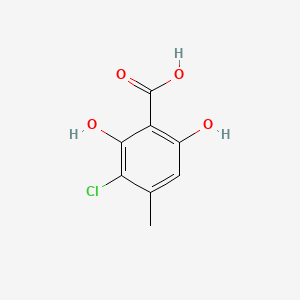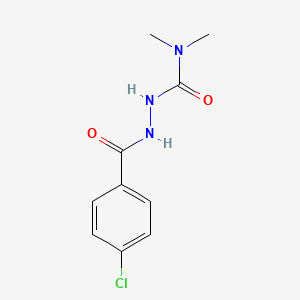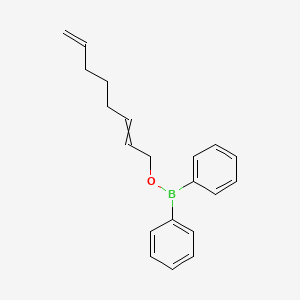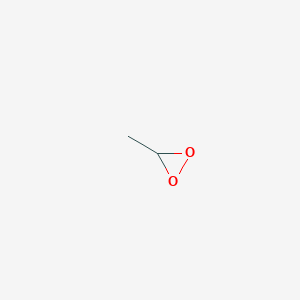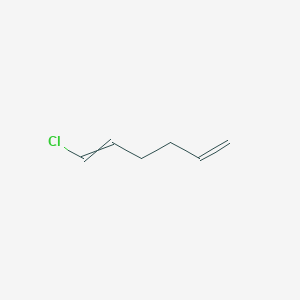
1-Chlorohexa-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorohexa-1,5-diene is an organic compound with the molecular formula C6H9Cl. It is a chlorinated diene, characterized by the presence of a chlorine atom attached to a hexadiene chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chlorohexa-1,5-diene can be synthesized through various methods. One common approach involves the chlorination of hexadiene. The reaction typically requires a chlorinating agent such as hydrochloric acid or chlorine gas, and is conducted under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chlorohexa-1,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bonds in the diene can participate in electrophilic addition reactions, such as the addition of hydrogen halides or halogens
Common Reagents and Conditions:
Hydrogen Halides (e.g., HCl, HBr): Used in addition reactions to form halogenated products.
Halogens (e.g., Cl2, Br2): Used in halogenation reactions to add halogen atoms across the double bonds.
Major Products Formed:
1,2- and 1,4-Addition Products: Depending on the reaction conditions, the addition of reagents to the double bonds can yield different regioisomers.
Aplicaciones Científicas De Investigación
1-Chlorohexa-1,5-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-chlorohexa-1,5-diene involves its reactivity with various chemical species. The compound’s double bonds and chlorine atom make it a versatile intermediate in organic reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
1,3-Hexadiene: A non-chlorinated diene with similar reactivity but lacking the chlorine atom.
1,4-Hexadiene: Another diene with a different arrangement of double bonds.
1-Chloro-1,3-butadiene: A chlorinated diene with a shorter carbon chain.
Uniqueness: 1-Chlorohexa-1,5-diene is unique due to its specific structure, which combines the reactivity of a diene with the presence of a chlorine atom. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Propiedades
Número CAS |
69578-08-1 |
|---|---|
Fórmula molecular |
C6H9Cl |
Peso molecular |
116.59 g/mol |
Nombre IUPAC |
1-chlorohexa-1,5-diene |
InChI |
InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H,1,3-4H2 |
Clave InChI |
YCLYFYFZLPMGPX-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
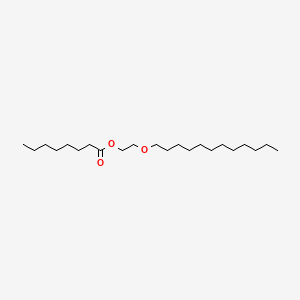
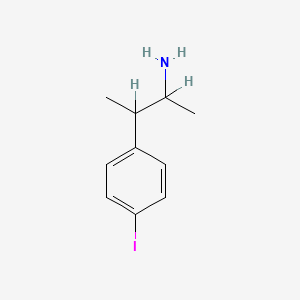
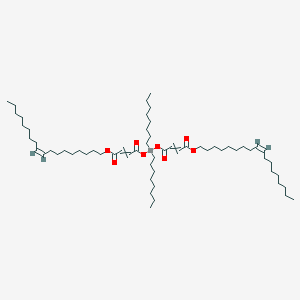
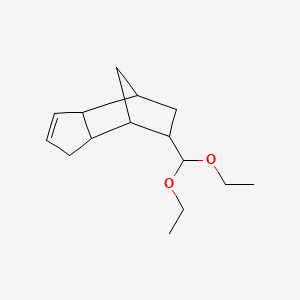
![[2-(Thiophen-2-yl)ethenylidene]cyanamide](/img/structure/B14457729.png)
